Cancer Cell Proliferation Inhibition: Nonadecanoic Acid (C19:0) vs. Heptadecanoic Acid (C17:0) vs. Hexadecanoic Acid (C16:0) in HL-60 Cells
Nonadecanoic acid (C19:0) inhibits HL-60 leukemia cell proliferation with an IC50 of 68 μM. This is significantly more potent than the shorter-chain saturated fatty acids heptadecanoic acid (C17:0, IC50 = 120 ± 23 μM) and hexadecanoic acid (C16:0, IC50 = 132 ± 25 μM) [1]. The chain-length-dependent potency suggests a specific interaction with cellular targets that is not generalizable across all long-chain saturated fatty acids.
| Evidence Dimension | HL-60 cancer cell proliferation inhibition (IC50) |
|---|---|
| Target Compound Data | 68 μM |
| Comparator Or Baseline | Heptadecanoic acid (C17:0): 120 ± 23 μM; Hexadecanoic acid (C16:0): 132 ± 25 μM |
| Quantified Difference | ~1.8-fold more potent than C17:0; ~1.9-fold more potent than C16:0 |
| Conditions | HL-60 human leukemia cell line; in vitro proliferation assay |
Why This Matters
For oncology research programs investigating fatty acid-mediated anti-proliferative mechanisms, nonadecanoic acid offers greater potency per unit mass than shorter-chain homologs, enabling lower working concentrations and potentially reduced off-target effects.
- [1] GlpBio. Nonadecanoic Acid. Catalog No. GC44447. View Source
